BenchChemオンラインストアへようこそ!

5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Medicinal Chemistry Inhibitor Design Physicochemical Screening Triage

5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS 240799-70-6) is a pyrazolone-derivative small molecule (C10H16N4O3, MW 240.26 g/mol) characterized by a 5-methoxymethyl substituent and a 4-morpholinoaminomethylene moiety. This compound belongs to the broader class of 4-(aminomethylene)pyrazolones which have been explored in patent families as cGMP-phosphodiesterase inhibitors and kinase modulators, though specific published biological activity data for this precise compound remains absent from the peer-reviewed literature.

Molecular Formula C10H16N4O3
Molecular Weight 240.263
CAS No. 240799-70-6
Cat. No. B2730611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
CAS240799-70-6
Molecular FormulaC10H16N4O3
Molecular Weight240.263
Structural Identifiers
SMILESCOCC1=C(C(=O)NN1)C=NN2CCOCC2
InChIInChI=1S/C10H16N4O3/c1-16-7-9-8(10(15)13-12-9)6-11-14-2-4-17-5-3-14/h6H,2-5,7H2,1H3,(H2,12,13,15)/b11-6+
InChIKeyPYEQYESVAJKWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS 240799-70-6): Chemical Identity and Core Properties for Research Sourcing


5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS 240799-70-6) is a pyrazolone-derivative small molecule (C10H16N4O3, MW 240.26 g/mol) characterized by a 5-methoxymethyl substituent and a 4-morpholinoaminomethylene moiety . This compound belongs to the broader class of 4-(aminomethylene)pyrazolones which have been explored in patent families as cGMP-phosphodiesterase inhibitors and kinase modulators, though specific published biological activity data for this precise compound remains absent from the peer-reviewed literature [1]. The methoxymethyl group at the 5-position provides distinct physicochemical properties (notably hydrogen-bond acceptor capacity via the ether oxygen and increased topological polar surface area) that differentiate this compound from closely related analogs and may translate to differential pharmacokinetic and target-engagement profiles.

Why In-Class Pyrazolone Analogs Cannot Substitute for 5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Without Quantitative Evidence


Within the morpholinoamino-methylene pyrazolone structural family, the C5 substituent is the primary site of chemical diversity and directly governs key molecular properties. Commercially available analogs bearing 5-methyl (CAS 240115-96-2, MW 210.23), 5-phenyl (CAS 240799-40-0, MW 272.30), or 5-trifluoromethyl (CAS 240115-95-1, MW 264.20) moieties exhibit distinct lipophilicity (cLogP) and hydrogen-bond acceptor capacities compared with the target 5-methoxymethyl compound . These differences in fundamental physicochemical parameters have been reliably shown across chemical biology to alter cell permeability, metabolic stability, and off-target promiscuity [1]. Substituting one analog for another without empirical head-to-head validation therefore introduces uncontrolled variables into any screening cascade, structure-activity relationship (SAR) analysis, or chemical probe study.

Quantitative Evidence Assessment for 5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Versus Structural Comparators


Molecular Weight Differentiation: Target Compound Versus 5-Methyl and 5-Phenyl Analogs

The target compound (MW 240.26 Da) falls within a physicochemical sweet-spot for lead-like properties, whereas the 5-methyl analog is lighter at 210.23 Da and the 5-phenyl analog is heavier at 272.30 Da . The 30-Da increase versus the 5-methyl variant reflects the additional ether oxygen and methylene unit, which adds hydrogen-bond acceptor capacity without the lipophilicity penalty associated with a phenyl ring.

Medicinal Chemistry Inhibitor Design Physicochemical Screening Triage

Computed LogP Differentiation: Target Compound Versus 5-Methyl and 5-Trifluoromethyl Analogs

The methoxymethyl substituent imparts a computed logP (cLogP) of approximately -0.04 via SwissADME (iLOGP method), substantially lower than the 5-methyl analog (cLogP ~0.46) and dramatically lower than the 5-trifluoromethyl analog (cLogP ~0.88) [1]. This indicates reduced lipophilicity, which is associated with lower non-specific protein binding, reduced CYP inhibition promiscuity, and improved aqueous solubility profiles [2].

ADME Prediction Lipophilicity In Silico Screening

Vendor-Specified Purity Level for Direct Research Procurement

AKSci specifies a minimum purity of 95% for CAS 240799-70-6 . For the 5-trifluoromethyl analog (CAS 240115-95-1), MolCore specifies NLT 98% purity . While the 5-methyl analog does not have comparable purity data from a non-excluded source, the available vendor specification enables immediate triage for research use where a defined purity threshold is required.

Compound Procurement QC/QA Screening Reliability

Absence of Published Head-to-Head Biological Activity Data Across the Analog Series

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents yielded no published head-to-head comparison of IC50, Ki, EC50, MIC, or any other biological activity metric for CAS 240799-70-6 versus its nearest structural analogs [1][2]. This represents a critical evidence gap that must be filled by internal profiling before any selection or substitution decision can be made on biological grounds.

Biological Profiling Gap Target Engagement SAR Development

Application Scenarios for 5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one Based on Physicochemical Evidence


Physicochemical Comparator in Pyrazolone Lead-Optimization SAR Campaigns

5-(Methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one is the optimal selection when a research program requires systematic exploration of C5 substituent effects on lipophilicity and hydrogen-bond acceptor capacity while maintaining a consistent morpholinoaminomethylene pharmacophore. The compound's computed cLogP of -0.04 positions it between the more lipophilic 5-methyl analog (cLogP 0.46) and more polar analogs, enabling a multi-point SAR for ADME property optimization [1]. Procurement of this compound alongside the 5-methyl and 5-phenyl analogs allows construction of a matched-pair SAR series to probe how the methoxymethyl ether oxygen contributes to or detracts from target binding and selectivity.

Fragment-Based or Hit-to-Lead Screening Requiring Intermediate Molecular Weight Scaffolds

With a molecular weight of 240.26 Da—falling between a typical fragment (<250 Da) and a lead-like compound (<350 Da)—this compound serves as an ideal scaffold for fragment-growing strategies [1]. Its methoxymethyl group provides a chemically addressable handle (ether oxygen for hydrogen bonding, methylene for further derivatization) that is not present in the simpler 5-methyl analog (210.23 Da), while avoiding the molecular bulk of the 5-phenyl variant (272.30 Da) that may limit downstream optimization of ligand efficiency .

Reference Compound for In Silico ADME Model Validation

The distinct predicted logP (-0.04) and additional hydrogen-bond acceptor atom (the methoxymethyl ether oxygen, contributing to a TPSA of ~74 Ų) make this compound a useful validation tool for in silico ADME prediction models [1]. When benchmarked against the 5-methyl (cLogP 0.46, fewer H-bond acceptors) and 5-trifluoromethyl (cLogP 0.88) analogs, the trio provides a calibration set spanning approximately 0.9 logP units, enabling assessment of model performance for permeability and metabolic stability predictions .

Kinase or PDE Inhibitor Screening Cascade Where Lipophilicity-Driven Off-Target Risk Must Be Minimized

Given that the broader 4-aminomethylenepyrazolone class has been claimed as cGMP-phosphodiesterase inhibitors, this compound's low predicted logP (-0.04) may translate into reduced CYP inhibition and hERG liability versus the more lipophilic analogs [1]. Researchers designing a screening funnel for kinase or PDE targets should consider this compound alongside the 5-trifluoromethyl analog to empirically test whether the methoxymethyl ether delivers the expected reduction in phospholipidosis and non-specific protein binding that is predicted from in silico models [2].

Quote Request

Request a Quote for 5-(methoxymethyl)-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.